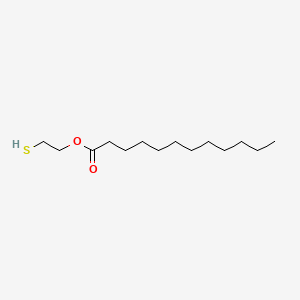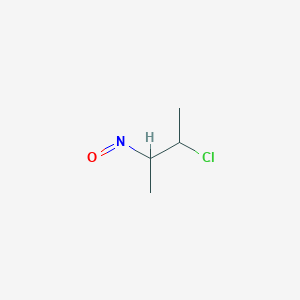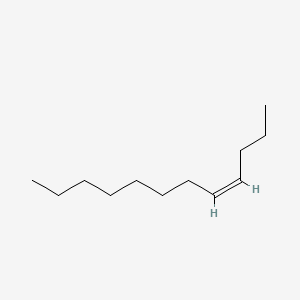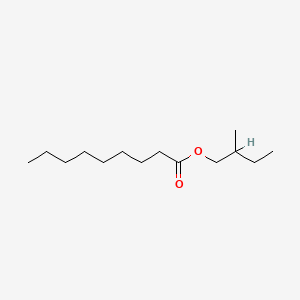
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tinopal abp-x hc: is a fluorescent whitening agent widely used in various industries. It belongs to the class of optical brighteners, which are compounds that absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of color and brightness in materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tinopal abp-x hc involves multiple steps, including the reaction of specific aromatic compounds with triazine derivatives. The process typically requires controlled reaction conditions such as temperature, pH, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of Tinopal abp-x hc is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity raw materials and advanced purification techniques to obtain the final product with the desired properties.
Chemical Reactions Analysis
Types of Reactions: Tinopal abp-x hc undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Tinopal abp-x hc is used as a fluorescent probe in various chemical analyses. Its ability to emit visible light upon exposure to ultraviolet light makes it valuable in studying molecular interactions and reaction mechanisms.
Biology: In biological research, Tinopal abp-x hc is used to stain and visualize cellular components under a fluorescence microscope. It helps in identifying and tracking specific proteins, nucleic acids, and other biomolecules.
Medicine: Tinopal abp-x hc is used in diagnostic assays and imaging techniques. Its fluorescent properties enable the detection of specific biomarkers and the visualization of tissues and organs in medical imaging.
Industry: In the textile and detergent industries, Tinopal abp-x hc is used to enhance the brightness and whiteness of fabrics and cleaning products. It is also used in plastics, coatings, and paper to improve their optical properties.
Mechanism of Action
Tinopal abp-x hc exerts its effects through a process called fluorescence. When exposed to ultraviolet light, the compound absorbs the energy and re-emits it as visible blue light. This process enhances the brightness and whiteness of materials by compensating for any yellowish tinge.
Molecular Targets and Pathways: The primary molecular target of Tinopal abp-x hc is the aromatic rings and triazine derivatives in its structure. The pathways involved include the absorption of ultraviolet light and the subsequent emission of visible light through electronic transitions.
Comparison with Similar Compounds
Tinopal CBS-X: Another optical brightener used in detergents and textiles.
Tinopal OB: Used in plastics and coatings for its excellent whitening properties.
Tinopal DMS: Used in paper and detergents for its high solubility and stability.
Uniqueness of Tinopal abp-x hc: Tinopal abp-x hc is unique due to its high solubility, stability, and exceptional whitening properties. It is highly effective in various substrates and provides a brilliant bluish cast, making it suitable for a wide range of applications.
Properties
CAS No. |
72187-40-7 |
|---|---|
Molecular Formula |
C40H40K2N12Na2O16S4 |
Molecular Weight |
1197.3 g/mol |
IUPAC Name |
dipotassium;disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H44N12O16S4.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;; |
InChI Key |
RPHSYODFTDVORM-MBCFVHIPSA-J |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


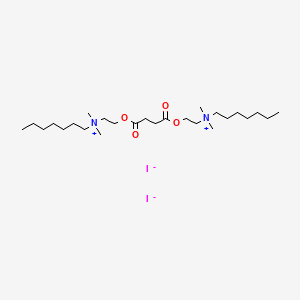
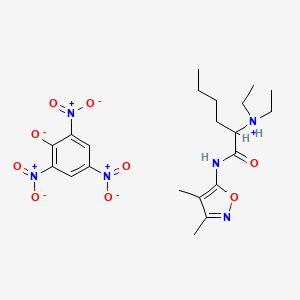
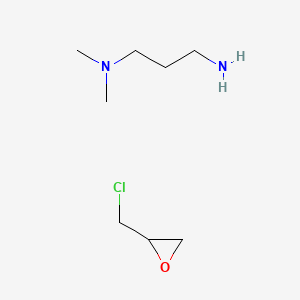

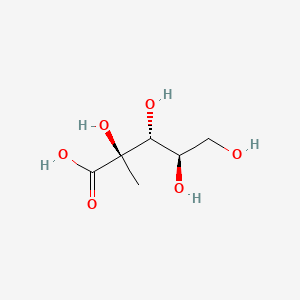
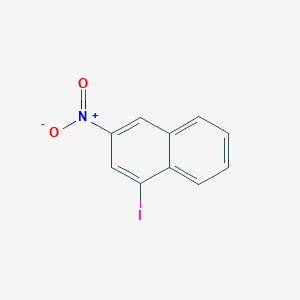
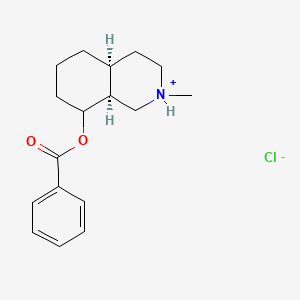
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
